N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N7O4S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
- Disposition and Metabolism : A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, provides insights into the pharmacokinetic profile of a structurally complex compound. The study demonstrated that the compound was extensively metabolized, with principal routes including oxidation and rearrangement, highlighting the importance of understanding metabolic pathways for novel therapeutics (Renzulli et al., 2011).
Bioactivity and Drug Development
- Anticoagulant Activity : Research on MD 805, a novel anticoagulant, revealed its efficacy in patients undergoing maintenance hemodialysis, compared to heparin. This study underscores the potential therapeutic applications of novel compounds in managing conditions requiring anticoagulation therapy, illustrating the diverse therapeutic targets pursued in drug development (Matsuo et al., 1986).
Diagnostic and Therapeutic Research
- Biomonitoring of Carcinogens : A study on the biomonitoring of an albumin adduct of the cooked meat carcinogen PhIP in humans after coffee consumption highlights the relevance of chemical analysis in assessing exposure to potential carcinogens. Such research is critical for understanding the environmental and dietary factors contributing to cancer risk, indicating the broader applications of chemical analysis in public health and preventive medicine (Bellamri et al., 2018).
Properties
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O4S/c1-27(25,26)21-8-6-10(7-9-21)15(24)17-11-2-4-12(5-3-11)22-19-14(13(16)23)18-20-22/h2-5,10H,6-9H2,1H3,(H2,16,23)(H,17,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPGKBINPPOIGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.